molecular formula C22H24N4O3 B3013257 Methyl 3-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate CAS No. 1251571-88-6

Methyl 3-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate

Cat. No. B3013257
CAS RN: 1251571-88-6
M. Wt: 392.459
InChI Key: NHYOVFLADJAACQ-UHFFFAOYSA-N
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Description

The compound of interest, "Methyl 3-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate," is not directly studied in the provided papers. However, related compounds and methodologies can provide insights into its potential synthesis, structure, and properties. Methyl benzoate is a related compound used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its utility in analytical chemistry . Methyl 2-benzoylamino-3-dimethylaminopropenoate is another related compound used in the synthesis of various fused pyranones, indicating the reactivity of such methyl esters in complex organic syntheses . Additionally, the synthesis of esters of 2-methyl-1,8-naphthyridine-3-carbamic acid shows the potential for creating a variety of esters with biological activity, which may be relevant to the compound .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of esters of 2-methyl-1,8-naphthyridine-3-carbamic acid involves a Curtius rearrangement, which could be a potential step in the synthesis of the target compound . The synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate provides an example of how methyl esters can be used as reagents for the preparation of complex molecules, which may be applicable to the synthesis of the target compound .

Molecular Structure Analysis

While the molecular structure of "this compound" is not directly analyzed in the provided papers, the structure of related compounds such as 2-methyl-1,8-naphthyridine-3-carbamic acid esters can offer insights into the molecular conformation and potential functional groups present in the target compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can shed light on the potential reactions of the target compound. For example, the Buchner reaction of methyl 2-(3-arylisoxazol-5-yl)-2-diazoacetates with aromatic compounds demonstrates the reactivity of diazo groups in the presence of aromatic systems, which may be relevant for the target compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. Methyl benzoate's use as an extraction solvent suggests it has a density greater than water and good solubility characteristics, which might be similar for the target compound . The synthesis of various esters and their biological activity screening implies that the ester functional group is critical for the compound's properties and potential applications .

Scientific Research Applications

Organic Synthesis Applications

  • Catalysis and Enantioselective Synthesis: Some derivatives of the naphthyridin family have been investigated for their catalytic properties in enantioselective synthesis. For instance, chiral aminonaphthols, closely related to the naphthyridin core structure, have been used in the enantioselective ethylation of aryl aldehydes, achieving high enantioselectivities (Liu et al., 2001).

Medicinal Chemistry Applications

  • Retinoidal Activity and Structural Importance: The conformation of aromatic amides, which are structurally related to naphthyridin derivatives, has been shown to significantly impact their retinoidal activity. The trans-amide structure, in particular, is crucial for eliciting potent differentiation-inducing activity in human promyelocytic leukemia cell lines (Kagechika et al., 1989).

Material Science Applications

  • Synthesis and Properties of Functionalized Derivatives: Research has focused on the synthesis of functionalized derivatives of naphthyridin, exploring their potential applications in material science. For example, methyl 2-(3-arylisoxazol-5-yl)-2-diazoacetates, related to the target compound, have been synthesized and studied for their selective reaction patterns, offering insights into the development of new materials (Serebryannikova et al., 2021).

Advanced Synthesis Techniques

  • Complex Molecular Frameworks: The compound and its related structures have been utilized in advanced synthesis techniques to create complex molecular frameworks. These efforts include the synthesis of short and long-wavelength functionalized probes for labeling amino acids, demonstrating the versatility of naphthyridin derivatives in synthetic chemistry (Frade et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would be determined through safety testing and risk assessment . This information is typically provided in a material safety data sheet (MSDS).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

methyl 3-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-5-26(6-2)21(27)18-13-23-20-17(11-10-14(3)24-20)19(18)25-16-9-7-8-15(12-16)22(28)29-4/h7-13H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYOVFLADJAACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)OC)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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